molecular formula C18H21NO4 B5329294 2-(3-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(3-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B5329294
M. Wt: 315.4 g/mol
InChI Key: YOROVRNDHMCYNS-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide is an organic compound with a complex structure that includes both methyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the reaction of 3-methylphenylacetic acid with 3,4,5-trimethoxyaniline under specific conditions. The reaction is often catalyzed by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(3-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenyl)-N-(3,4-dimethoxyphenyl)acetamide
  • 2-(3-methylphenyl)-N-(3,5-dimethoxyphenyl)acetamide
  • 2-(3-methylphenyl)-N-(3,4,5-trimethoxyphenyl)propionamide

Uniqueness

2-(3-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

IUPAC Name

2-(3-methylphenyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-12-6-5-7-13(8-12)9-17(20)19-14-10-15(21-2)18(23-4)16(11-14)22-3/h5-8,10-11H,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOROVRNDHMCYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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